S-n-Butyl (phenylthio)thioacetate
Description
S-n-Butyl thioacetate (CAS 928-47-2) is a thioester with the molecular formula C₆H₁₂OS and a molecular weight of 132.23 g/mol . Its structure consists of an acetyl group (CH₃CO-) bonded to a sulfur atom, which is further linked to an n-butyl chain. Thioesters like this are critical intermediates in organic synthesis, particularly in nucleophilic substitution reactions and biochemical processes.
Properties
CAS No. |
63006-69-9 |
|---|---|
Molecular Formula |
C12H16OS2 |
Molecular Weight |
240.4 g/mol |
IUPAC Name |
S-butyl 2-phenylsulfanylethanethioate |
InChI |
InChI=1S/C12H16OS2/c1-2-3-9-14-12(13)10-15-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
InChI Key |
XCPSUCLXRBPIJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-n-Butyl (phenylthio)thioacetate can be achieved through several methods. One efficient method involves the reaction of phenylthiol with butyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium to enhance the nucleophilicity of the thiolate anion, which facilitates the nucleophilic displacement reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and purity. The choice of solvent, temperature, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
S-n-Butyl (phenylthio)thioacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the butyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
S-n-Butyl (phenylthio)thioacetate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism by which S-n-Butyl (phenylthio)thioacetate exerts its effects involves the nucleophilic attack of the thiolate anion on electrophilic centers. This reaction mechanism is crucial in the formation of thioesters and other sulfur-containing compounds. The molecular targets and pathways involved include various enzymes and proteins that interact with the thiolate anion .
Comparison with Similar Compounds
Structural and Molecular Comparison
Reactivity and Stability
- Steric Effects: S-tert-Butyl thioacetate exhibits lower reactivity in nucleophilic substitutions compared to S-n-Butyl thioacetate due to steric hindrance from its branched structure . Similarly, bulky substituents in monoterpene-derived thioacetates (e.g., from verbenone) resist reactions with reagents like the Rupert–Prakash system .
- Aromatic vs. Alkyl Substituents: S-Phenyl thioacetate’s aromatic group increases its molecular weight and lipophilicity, reducing solubility in polar solvents. This contrasts with S-n-Butyl thioacetate, which is more volatile and soluble in non-polar media .
Research Findings and Patent Landscape
- Synthetic Challenges: The synthesis of thioacetates with bulky substituents (e.g., verbenone-derived) achieves moderate yields (71%) but faces limitations in further functionalization due to steric effects .
- Patent Trends : Thioacetate compounds are patented for diverse applications, including antimicrobial agents and polymer modifiers, highlighting the importance of substituent-driven customization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
